Product packaging for 2-Chloro-4-(trifluoromethyl)benzaldehyde(Cat. No.:CAS No. 82096-91-1)

2-Chloro-4-(trifluoromethyl)benzaldehyde

Cat. No.: B1282203
CAS No.: 82096-91-1
M. Wt: 208.56 g/mol
InChI Key: YMMPHWVSJASKAC-UHFFFAOYSA-N
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Description

Significance in Fluorinated Organic Chemistry Research

The field of fluorinated organic chemistry has expanded dramatically due to the unique and often beneficial properties that fluorine atoms impart to organic molecules. odmu.edu.ua The trifluoromethyl (CF3) group, in particular, is of high interest because of its strong electron-withdrawing nature, high lipophilicity, and metabolic stability. These characteristics can profoundly influence the biological activity, chemical reactivity, and physical properties of a parent molecule.

2-Chloro-4-(trifluoromethyl)benzaldehyde serves as a key exemplar in this field. The CF3 group enhances the electrophilicity of the aldehyde's carbonyl carbon, influencing its reactivity in nucleophilic addition reactions. Researchers utilize this compound to investigate the effects of trifluoromethyl groups on reaction mechanisms and to develop new synthetic methodologies for creating fluorinated compounds. odmu.edu.ua The study of such molecules contributes to a deeper understanding of how fluorine substitution can be used to fine-tune the properties of organic compounds for specific applications, including pharmaceuticals and advanced materials. chemimpex.com

Role as a Key Synthetic Intermediate in Scholarly Investigations

Perhaps the most critical role of this compound in academic research is as a key synthetic intermediate. chemimpex.com Its aldehyde functional group is a versatile handle for a wide array of chemical transformations, including oxidations, reductions, and carbon-carbon bond-forming reactions such as aldol, Wittig, and Grignard reactions.

In medicinal chemistry, this compound is a precursor for the synthesis of novel therapeutic agents. The trifluoromethyl group is a common motif in modern pharmaceuticals, and this benzaldehyde (B42025) derivative provides a direct route to incorporate this group into potential drug candidates. nih.gov Similarly, in the agrochemical sector, it is used to develop new herbicides and fungicides. chemimpex.comnih.govsemanticscholar.org The specific substitution pattern of this compound allows for the construction of complex heterocyclic systems and other scaffolds of biological interest. For example, related 2-halogenated aromatic aldehydes are used in three-component reactions to afford complex heterocyclic structures like imidazoquinolinoacridinone derivatives. sigmaaldrich.com

Historical Context and Evolution of Research on Substituted Benzaldehydes

The study of benzaldehyde, the simplest aromatic aldehyde, has a rich history dating back to the early 19th century. It was first extracted from bitter almonds in 1803, and its synthesis was achieved in 1832 by Friedrich Wöhler and Justus von Liebig. wikipedia.org This foundational work paved the way for investigations into its derivatives.

The evolution of organic synthesis saw a growing interest in substituted benzaldehydes. wisdomlib.orgwisdomlib.org Researchers began to explore how adding different functional groups to the benzene (B151609) ring could alter the molecule's reactivity and properties. The introduction of halogens and other electron-withdrawing or -donating groups allowed for the synthesis of a vast library of compounds with diverse applications. rug.nlacs.org The development of modern fine chemicals, particularly those containing fluorine, marked a significant advancement in this field. google.com Compounds like this compound are a product of this evolution, representing a sophisticated class of reagents designed for targeted synthesis in contemporary chemical research. google.com

Data Tables

Table 1: Physicochemical Properties of Related Fluorinated Benzaldehydes

Property 2-Fluoro-4-(trifluoromethyl)benzaldehyde 2-Chloro-5-(trifluoromethyl)benzaldehyde
CAS Number 89763-93-9 82386-89-8 sigmaaldrich.com
Molecular Formula C8H4F4O C8H4ClF3O chemimpex.com
Molecular Weight 192.11 g/mol 208.56 g/mol chemimpex.com
Boiling Point 118-119 °C 97 °C / 15.8 mmHg chemimpex.com
Density 1.41 g/mL at 25 °C 1.45 g/mL chemimpex.com

| Refractive Index | n20/D 1.45 | n20/D 1.49 chemimpex.com |

Table 2: Research Applications of this compound and Analogs

Application Area Description of Use
Pharmaceutical Synthesis Serves as a key intermediate and building block for synthesizing complex molecules with potential therapeutic activity. chemimpex.com
Agrochemical Development Used as a precursor in the formulation of modern agrochemicals, including herbicides and fungicides. chemimpex.comnih.gov
Organic Synthesis Employed as a reactant in multicomponent reactions to create diverse and complex chemical structures, such as heterocycles. sigmaaldrich.com

| Materials Science | Utilized in the synthesis of specialized fluorinated compounds for the development of advanced materials. chemimpex.com |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H4ClF3O B1282203 2-Chloro-4-(trifluoromethyl)benzaldehyde CAS No. 82096-91-1

Properties

IUPAC Name

2-chloro-4-(trifluoromethyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClF3O/c9-7-3-6(8(10,11)12)2-1-5(7)4-13/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMMPHWVSJASKAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80517429
Record name 2-Chloro-4-(trifluoromethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80517429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82096-91-1
Record name 2-Chloro-4-(trifluoromethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80517429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Chloro 4 Trifluoromethyl Benzaldehyde

Established Synthetic Pathways and Chemical Transformations

The traditional synthesis of 2-Chloro-4-(trifluoromethyl)benzaldehyde relies on the sequential functionalization of a benzene (B151609) ring. This involves the strategic introduction of the chloro, trifluoromethyl, and aldehyde groups through well-understood chemical transformations. The order of these introductions is critical to ensure the correct regiochemistry of the final product.

Electrophilic and Nucleophilic Aromatic Substitution Precursors

The core structure of this compound is typically built from precursors like toluene (B28343) or chlorinated toluene derivatives. The trifluoromethyl group is often installed by exhaustive chlorination of a methyl group followed by a halogen exchange (Halex) reaction with hydrogen fluoride (B91410) (HF) or other fluorinating agents like antimony trifluoride. For instance, converting a trichloromethyl group (-CCl3) into a trifluoromethyl group (-CF3) is a common industrial method. google.com

Another key precursor is 3,4-dichlorobenzotrifluoride. A synthetic route to the related 2-chloro-4-trifluoromethylbenzoic acid starts with this compound, which undergoes condensation with diethyl malonate, followed by hydrolysis and decarboxylation to yield 2-chloro-4-trifluoromethyl phenylacetic acid. google.com This intermediate highlights a pathway where the essential 2-chloro-4-(trifluoromethyl)phenyl scaffold is constructed via nucleophilic substitution on a pre-functionalized ring. Nucleophilic aromatic substitution (SNAr) reactions are particularly effective on polyfluoroarenes or rings with strong electron-withdrawing groups, where a nucleophile can displace a halide. libretexts.orgnih.gov The presence of the trifluoromethyl group, a powerful electron-withdrawing group, facilitates such substitutions. libretexts.org

Aldehyde Group Introduction Strategies

Once the 2-chloro-4-(trifluoromethyl)phenyl scaffold is in place, the final step is the introduction of the aldehyde group (formylation). Several methods can be employed:

Oxidation of a Methyl Group: If the synthesis starts from 2-chloro-4-(trifluoromethyl)toluene, the methyl group can be oxidized to an aldehyde. A preparation for the related compound 2-chloro-6-fluorobenzaldehyde (B137617) uses chromyl chloride for this type of oxidation. wikipedia.org

Hydrolysis of a Dihalomethyl Group: A common strategy involves the hydrolysis of a dichloromethyl group. For example, o-trifluoromethyl toluene dichloride can be hydrolyzed under heat and pressure in the presence of a catalyst to produce 2-(trifluoromethyl)benzaldehyde. google.comgoogle.com This method could be adapted for the target molecule.

Grignard Reaction: A Grignard reagent can be prepared from an appropriate aryl halide, such as 2-chloro-4-(trifluoromethyl)bromobenzene. Subsequent reaction with a formylating agent like N-methyl-N-phenylformamide can yield the desired aldehyde. google.com

Diazonium Salt Chemistry: A method for a related isomer involves the diazotization of an aniline (B41778) (e.g., 3-amino-4-chlorobenzotrifluoride), followed by a reaction with formaldoxime (B1209246) in the presence of a copper salt to introduce the aldehyde functionality. prepchem.com

These established pathways, while effective, often involve multiple steps and harsh reaction conditions.

Precursor Key Transformation Product Reference
3,4-DichlorobenzotrifluorideCondensation, Hydrolysis, Decarboxylation2-Chloro-4-trifluoromethyl phenylacetic acid google.com
o-Trifluoromethyl Toluene DichlorideHydrolysis2-(Trifluoromethyl)benzaldehyde google.com
2-Chloro-6-fluorotolueneOxidation with Chromyl Chloride2-Chloro-6-fluorobenzaldehyde wikipedia.org

Novel Synthetic Approaches and Innovations

Recent advancements in organic synthesis have focused on developing more efficient, selective, and environmentally benign methods. These include the use of novel reagents and catalytic systems to streamline the synthesis of complex molecules like this compound.

Transition-Metal-Free Trifluoromethylation Reactions

The introduction of the trifluoromethyl group is a critical step in the synthesis. While traditional methods often rely on harsh conditions, modern chemistry has seen the rise of transition-metal-free trifluoromethylation reactions. researchgate.net These methods offer milder reaction conditions and can often be performed at a later stage in the synthesis. scribd.com

Reagents such as Togni's reagents and Umemoto's reagent are hypervalent iodine compounds that can act as electrophilic sources of the CF3 group. rsc.orgorientjchem.org These reagents can trifluoromethylate a variety of substrates under transition-metal-free conditions, often initiated by light (photoredox catalysis) or other radical initiators. rsc.orgorientjchem.org Another significant approach involves the use of trifluoromethyltrimethylsilane (TMSCF3), known as the Ruppert-Prakash reagent, which acts as a nucleophilic CF3 source. acs.orgresearchgate.net These newer methods provide powerful tools for creating C(sp²)–CF3 bonds on aromatic rings, potentially simplifying the synthesis of trifluoromethylated precursors. orientjchem.org

Friedel-Crafts Acylation Approaches for Related Derivatives

The Friedel-Crafts acylation is a fundamental reaction for installing an acyl group (R-C=O) onto an aromatic ring, which produces aromatic ketones. beilstein-journals.orgnih.govlibretexts.org This reaction is a cornerstone of electrophilic aromatic substitution, typically employing an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst like aluminum chloride (AlCl₃). nih.govgoogleapis.com

For a substrate like 1-chloro-3-(trifluoromethyl)benzene, Friedel-Crafts acylation would introduce a ketone group. This ketone could then be a versatile handle for further transformations. For example, it could be converted into the target aldehyde through subsequent reduction and oxidation steps. A key advantage of Friedel-Crafts acylation over alkylation is that the product, an electron-withdrawn ketone, is less reactive than the starting material, preventing multiple substitutions. libretexts.orggoogleapis.com Modern variations of this reaction focus on using more environmentally friendly and reusable catalysts, such as iron(III) chloride or solid acid catalysts, often in alternative reaction media like ionic liquids. beilstein-journals.orgresearchgate.net

Approach Description Potential Application Reference
Transition-Metal-Free TrifluoromethylationUse of reagents like Togni's or TMSCF3 to add a -CF3 group without metal catalysts.Direct trifluoromethylation of a 2-chlorobenzaldehyde (B119727) precursor. researchgate.netacs.org
Friedel-Crafts AcylationLewis acid-catalyzed reaction to introduce an acyl group onto an aromatic ring.Synthesis of a 2-chloro-4-(trifluoromethyl)acetophenone intermediate, which can be converted to the aldehyde. beilstein-journals.orggoogleapis.com

Green Chemistry Considerations in Synthesis Development

The principles of green chemistry are increasingly influencing the design of synthetic routes in the chemical industry. rjpn.org The goal is to minimize environmental impact by reducing waste, avoiding hazardous substances, and improving energy efficiency. rjpn.org For the synthesis of this compound, several green chemistry principles can be applied.

Catalysis: Replacing stoichiometric reagents, such as the large amounts of AlCl₃ used in classical Friedel-Crafts reactions, with catalytic amounts of more benign or recyclable catalysts (e.g., zeolites, iron salts) reduces waste significantly. researchgate.net

Atom Economy: Designing synthetic pathways that maximize the incorporation of all reactant atoms into the final product is a core principle. rjpn.org This involves minimizing the use of protecting groups and choosing reactions that generate fewer byproducts.

Safer Solvents and Conditions: Efforts are being made to replace hazardous solvents with greener alternatives or to perform reactions under solvent-free conditions. rjpn.org Mechanochemistry, which uses mechanical force to induce reactions, is one such solvent-free approach that has been applied to reactions like the allylation of aldehydes. mdpi.com

Alternative Energy Sources: The use of microwave or ultrasound irradiation can often reduce reaction times and energy consumption compared to conventional heating. mdpi.commisericordia.edu

Renewable Feedstocks: While not yet common for this specific compound, a long-term green chemistry goal is the use of renewable, bio-based starting materials instead of petroleum-derived feedstocks. rjpn.org

By integrating these principles, the synthesis of this compound can be made more sustainable and economically viable.

Biocatalytic Synthetic Approaches

While specific biocatalytic routes for the direct synthesis of this compound are not extensively documented in publicly available literature, the principles of biocatalysis offer a promising avenue. A plausible and environmentally benign approach involves the selective oxidation of the corresponding toluene derivative, 2-chloro-4-(trifluoromethyl)toluene. This transformation can be achieved using enzymes such as peroxygenases.

Research into peroxygenase-catalyzed oxidation of various toluene derivatives has demonstrated the high regioselectivity of these enzymes for the benzylic position, leading to the formation of the corresponding benzaldehydes. researchgate.net A study on the oxidation of substituted toluenes highlighted the efficacy of this method, achieving significant product concentrations. researchgate.net The use of unspecific peroxygenase (AaeUPO) has shown particular promise in this regard.

The key advantage of a biocatalytic approach lies in its high selectivity, which minimizes the formation of over-oxidation products like benzoic acids or benzyl (B1604629) alcohols. Furthermore, these reactions are typically conducted under mild conditions, reducing energy consumption and waste generation. The table below summarizes findings from the peroxygenase-catalyzed oxidation of a related substituted toluene, which serves as a model for the potential synthesis of this compound.

Table 1: Peroxygenase-Catalyzed Oxidation of p-Chloro-toluene

Parameter Value
Enzyme Immobilized AaeUPO
Substrate p-Chloro-toluene
Product p-Chloro-benzaldehyde
Reaction System Neat (non-aqueous)
Highest Product Conc. 185 mM
Co-substrate tBuOOH in n-Decane

Data derived from a study on selective peroxygenase-catalyzed oxidation of toluene derivatives. researchgate.net

This biocatalytic strategy represents a significant step towards greener chemical manufacturing. The high chemoselectivity for the aldehyde product under neat (solvent-free) conditions further enhances its industrial applicability by simplifying downstream processing. researchgate.net

Continuous Flow Chemistry Techniques in Related Nitration Processes

Nitration is a fundamental reaction in the synthesis of many aromatic compounds, including precursors to this compound. Traditional batch nitration processes are often fraught with challenges, including poor heat management for these highly exothermic reactions, leading to safety risks and the formation of undesirable byproducts. researchgate.net Continuous flow chemistry offers a robust solution to these problems by providing superior control over reaction parameters. vapourtec.com

A pertinent example is the continuous flow nitration of 3-[2-chloro-4-(trifluoromethyl)phenoxy] benzoic acid using a mixed acid system (HNO₃/H₂SO₄) in droplet-based microreactors. researchgate.netsoton.ac.uk This process is directly relevant as it involves the nitration of a molecule containing the 2-chloro-4-(trifluoromethyl)phenyl moiety. The use of microreactors enhances mass and heat transfer, allowing for precise temperature control and minimizing the risk of runaway reactions. researchgate.net

In this continuous flow setup, key operating parameters such as reaction temperature, residence time, and the molar ratios of the reagents can be finely tuned to optimize both conversion and selectivity. soton.ac.uk Research has shown that under optimized conditions, a high conversion rate and good selectivity can be achieved. researchgate.netsoton.ac.uk The findings from this study are summarized in the table below.

Table 2: Optimized Conditions for Continuous Flow Nitration of a Related Aromatic Compound

Parameter Optimized Value
Substrate 3-[2-chloro-4-(trifluoromethyl)phenoxy] benzoic acid
Reaction Temperature 308 K
M-ratio (HNO₃ / Substrate) 1.6
N/S ratio (HNO₃ / H₂SO₄) 0.57
Conversion 83.03%
Selectivity 79.52%

Data from a study on the continuous flow nitration within droplet-based microreactors. researchgate.netsoton.ac.uk

The adoption of continuous flow technology for nitration processes offers several advantages over traditional batch methods. These include enhanced safety due to the small reaction volumes at any given time, improved product yield and selectivity through precise control of reaction conditions, and better reproducibility. vapourtec.com This methodology is a significant advancement in the manufacturing of fine chemicals and pharmaceutical intermediates. soton.ac.uk

Reactivity and Reaction Mechanisms of 2 Chloro 4 Trifluoromethyl Benzaldehyde

Reactivity of the Aldehyde Moiety

The aldehyde group (-CHO) is the primary site for a variety of nucleophilic addition and condensation reactions. The carbon atom of the carbonyl is electrophilic, a character that is further enhanced by the strong electron-withdrawing effects of the chloro and trifluoromethyl groups on the aromatic ring. This heightened electrophilicity makes 2-Chloro-4-(trifluoromethyl)benzaldehyde a particularly reactive substrate in reactions involving nucleophiles.

Condensation Reactions

Condensation reactions are a cornerstone of carbon-carbon bond formation, where the aldehyde group of this compound serves as a key electrophile.

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound (a compound with a methylene (B1212753) group flanked by two electron-withdrawing groups) to an aldehyde, followed by a dehydration step to yield an α,β-unsaturated product. researchgate.net The reaction is typically catalyzed by a weak base, such as an amine. researchgate.netnih.gov

For this compound, the reaction proceeds as follows: the basic catalyst deprotonates the active methylene compound to generate a stabilized carbanion (enolate). This nucleophilic carbanion then attacks the electrophilic carbonyl carbon of the aldehyde. The resulting intermediate subsequently undergoes elimination of a water molecule to form a new carbon-carbon double bond. nih.gov

Table 1: Knoevenagel Condensation of this compound

Reactant Active Methylene Compound Catalyst Product Type
This compound Malononitrile Piperidine, etc. 2-((2-Chloro-4-(trifluoromethyl)phenyl)methylene)malononitrile
This compound Ethyl cyanoacetate Ammonium acetate Ethyl 2-cyano-3-(2-chloro-4-(trifluoromethyl)phenyl)acrylate

The Wittig reaction is a powerful method for synthesizing alkenes from aldehydes or ketones. udel.edu It involves the reaction of the aldehyde with a phosphorus ylide, also known as a Wittig reagent. youtube.com The driving force for this reaction is the formation of the highly stable triphenylphosphine (B44618) oxide byproduct. udel.edu

The mechanism begins with the nucleophilic attack of the ylide's carbanion on the aldehyde's carbonyl carbon, leading to a dipolar betaine (B1666868) intermediate. This intermediate collapses to form a four-membered ring structure called an oxaphosphetane. udel.eduyoutube.com The oxaphosphetane then fragments to yield the final alkene and triphenylphosphine oxide. udel.eduyoutube.com When reacting with this compound, this method allows for the specific formation of a double bond at the position of the former carbonyl group, leading to various substituted styrenes. youtube.com

Table 2: Wittig Reaction of this compound

Reactant Wittig Reagent Product Type
This compound (Triphenylphosphoranylidene)methane 1-Chloro-2-ethenyl-5-(trifluoromethyl)benzene

The Biginelli reaction is a multicomponent reaction that produces 3,4-dihydropyrimidin-2(1H)-ones from an aldehyde, a β-ketoester, and urea (B33335). wikipedia.orgunair.ac.id This acid-catalyzed cyclocondensation is a highly efficient method for synthesizing heterocyclic compounds with significant pharmaceutical applications. wikipedia.orgorganic-chemistry.org

In the context of this compound, the proposed mechanism starts with the acid-catalyzed condensation between the aldehyde and urea to form an N-acylimine ion intermediate. organic-chemistry.org This electrophilic intermediate is then attacked by the enol form of the β-ketoester. Subsequent cyclization through the loss of a water molecule yields the final dihydropyrimidinone product. wikipedia.orgorganic-chemistry.org The use of electron-deficient aldehydes like this compound is well-suited for this transformation. nih.gov

Table 3: Biginelli-type Reaction of this compound

Reactant 1 Reactant 2 Reactant 3 Catalyst Product Type
This compound Ethyl acetoacetate Urea HCl, Yb(OTf)₃, etc. 4-(2-Chloro-4-(trifluoromethyl)phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester

Oxidation and Reduction Chemistry

The aldehyde functional group can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: The aldehyde group of this compound can be oxidized to form 2-Chloro-4-(trifluoromethyl)benzoic acid. This transformation is a crucial step in the synthesis of various fine chemicals. A variety of oxidizing agents can be employed, such as potassium permanganate (B83412) (KMnO₄), chromic acid, or milder reagents like sodium hypochlorite (B82951) (NaClO). researchgate.net Catalytic air or oxygen oxidation is also a viable method. google.com For instance, benzaldehydes can be effectively oxidized to benzoic acids using iron(III) nitrate (B79036) under hydrothermal conditions. nih.gov

Reduction: The reduction of the aldehyde group yields the corresponding primary alcohol, 2-Chloro-4-(trifluoromethyl)benzyl alcohol. sigmaaldrich.com This is typically achieved using common reducing agents such as sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent or lithium aluminum hydride (LiAlH₄) in an ether solvent. These reagents act as sources of hydride ions (H⁻), which attack the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide to give the alcohol.

Reactivity of the Aryl Halogen Substituent

The chlorine atom attached to the aromatic ring is generally unreactive towards nucleophilic substitution under standard conditions. However, its reactivity is significantly enhanced by the presence of strong electron-withdrawing groups positioned ortho and para to it. libretexts.orglibretexts.org In this compound, the trifluoromethyl group is in the para position, and the aldehyde group is in the ortho position. Both groups strongly activate the chlorine atom for nucleophilic aromatic substitution (SNA_r). libretexts.org

The mechanism for this reaction is a two-step addition-elimination process. libretexts.org

Addition: A nucleophile attacks the carbon atom bearing the chlorine atom. This attack is favored because the electron density at this carbon is significantly reduced by the adjacent electron-withdrawing groups. This step forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org The negative charge is delocalized onto the ortho and para substituents, in this case, the aldehyde and trifluoromethyl groups, which effectively stabilizes the intermediate. libretexts.org

Elimination: In the second step, the leaving group (chloride ion) is expelled, and the aromaticity of the ring is restored, yielding the final substituted product. libretexts.org

This enhanced reactivity allows for the displacement of the chlorine atom by a variety of nucleophiles, such as alkoxides, amines, and thiolates, providing a pathway to a wide range of derivatives.

Table 4: Chemical Compounds Mentioned

Compound Name
2-((2-Chloro-4-(trifluoromethyl)phenyl)methylene)malononitrile
This compound
2-Chloro-4-(trifluoromethyl)benzoic acid
2-Chloro-4-(trifluoromethyl)benzyl alcohol
4-(2-Chloro-4-(trifluoromethyl)phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester
4-(2-Chloro-4-(trifluoromethyl)phenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester
1-Chloro-2-ethenyl-5-(trifluoromethyl)benzene
Ethyl (triphenylphosphoranylidene)acetate
Ethyl 2-(2-chloro-4-(trifluoromethyl)benzylidene)-3-oxobutanoate
Ethyl 2-cyano-3-(2-chloro-4-(trifluoromethyl)phenyl)acrylate
Ethyl 3-(2-chloro-4-(trifluoromethyl)phenyl)acrylate
Ethyl acetoacetate
Ethyl cyanoacetate
Lithium aluminum hydride
Malononitrile
Piperidine
Potassium permanganate
Sodium borohydride
Sodium hypochlorite
Thiourea
Triphenylphosphine oxide
(Triphenylphosphoranylidene)methane

Nucleophilic Aromatic Substitution Reactions

The most prominent reaction pathway for this compound is nucleophilic aromatic substitution (SNAr). The aromatic ring of this compound is highly electron-deficient due to the strong -I (inductive) and -M (mesomeric) effects of the aldehyde and trifluoromethyl groups. These groups, positioned ortho and para to the chlorine atom, create a strong electrophilic site at the carbon atom bonded to the chlorine, making it susceptible to attack by nucleophiles. libretexts.org

The reaction typically proceeds via a two-step addition-elimination mechanism. libretexts.org

Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the chlorine, breaking the aromaticity of the ring and forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. libretexts.orgnih.gov The negative charge in this intermediate is effectively delocalized onto the oxygen of the aldehyde group and stabilized by the inductive effect of the trifluoromethyl group.

Elimination of Leaving Group: The aromaticity of the ring is restored by the elimination of the chloride ion, which is a good leaving group.

This activation is crucial, as aryl halides without such electron-withdrawing groups are generally inert to nucleophilic substitution. libretexts.org The rate of SNAr reactions is heavily dependent on the ability of the substituents to stabilize the anionic Meisenheimer complex. semanticscholar.org In the case of this compound, both the ortho-aldehyde and para-trifluoromethyl groups provide this stabilization, making the SNAr pathway particularly favorable. While most SNAr reactions are considered stepwise, some reactions, particularly with specific nucleophiles, have been shown to proceed through a concerted mechanism (CSNAr) or a borderline mechanism that can be subject to general base catalysis. nih.govrsc.org

Reactivity of the Trifluoromethyl Group

The trifluoromethyl (-CF3) group is characterized by its high stability and strong electron-withdrawing nature. The carbon-fluorine bonds are exceptionally strong, making the group itself generally unreactive under a wide range of organic transformation conditions. Its primary role in the reactivity of this compound is electronic. By powerfully withdrawing electron density from the aromatic ring through the inductive effect, it serves two main functions:

It deactivates the ring towards electrophilic aromatic substitution.

It significantly activates the ring for nucleophilic aromatic substitution, as discussed previously, by stabilizing the negatively charged intermediate.

This combination of stability and strong electronic influence makes the trifluoromethyl group a valuable substituent in designing molecules for specific chemical transformations.

General Reaction Profile in Organic Transformations

The reaction profile of this compound is twofold, centering on the reactivity of the aldehyde functional group and the aryl chloride moiety.

Reactions of the Aldehyde Group: The formyl group can undergo a variety of standard aldehyde reactions. A key transformation is its reduction to a primary alcohol, forming (2-Chloro-4-(trifluoromethyl)phenyl)methanol. This is commonly achieved through catalytic hydrogenation using catalysts like palladium or platinum, or with chemical reducing agents such as sodium borohydride. nih.govgoogle.com

Reactions of the Aryl Chloride: The carbon-chlorine bond is the primary site for substitution and coupling reactions. As detailed in section 3.2.1, it readily undergoes SNAr with various nucleophiles. Furthermore, it is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are fundamental in modern organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds. sigmaaldrich.com These reactions allow for the substitution of the chlorine atom with a wide array of organic fragments.

Reaction TypeReagent/CatalystProduct Type
Nucleophilic Aromatic Substitution Nucleophiles (e.g., RO⁻, R₂NH, RS⁻)Aryl ethers, amines, thioethers
Catalytic Hydrogenation H₂, Pd/C or PtO₂Primary alcohol
Suzuki-Miyaura Coupling Arylboronic acid, Pd catalyst, BaseBiaryl compound
Sonogashira Coupling Terminal alkyne, Pd/Cu catalyst, BaseArylalkyne

Interactive Data Table: General Reactions of this compound

Catalytic Conversions and Mechanistic Insights

Catalysis is central to unlocking the synthetic potential of this compound, particularly through palladium-catalyzed cross-coupling reactions that target the C-Cl bond. sigmaaldrich.com

Suzuki-Miyaura Coupling: This reaction creates a new carbon-carbon bond by coupling the aryl chloride with an organoboron compound, typically an arylboronic acid. The catalytic cycle generally involves three key steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound to form a Pd(II) complex.

Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the chloride.

Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the biaryl product and regenerating the Pd(0) catalyst. researchgate.netnih.gov

Sonogashira Coupling: This reaction couples the aryl chloride with a terminal alkyne to form an arylalkyne. wikipedia.org The mechanism involves two interconnected catalytic cycles, one for palladium and one for a copper(I) co-catalyst. libretexts.org

Palladium Cycle: Similar to the Suzuki coupling, it begins with oxidative addition of the Pd(0) catalyst to the C-Cl bond.

Copper Cycle: The copper(I) catalyst reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This intermediate then undergoes transmetalation with the Pd(II) complex.

Reductive Elimination: The final step is the reductive elimination from the palladium center to yield the arylalkyne product and regenerate the Pd(0) species. libretexts.orgorganic-chemistry.org

The efficiency of these catalytic conversions is highly dependent on the choice of palladium precatalyst, ligands, base, and solvent. sigmaaldrich.comacs.org The electron-deficient nature of the aryl chloride in this compound generally makes the initial oxidative addition step favorable in these catalytic cycles.

Spectroscopic Characterization and Structural Elucidation of 2 Chloro 4 Trifluoromethyl Benzaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For 2-Chloro-4-(trifluoromethyl)benzaldehyde, a combination of ¹H, ¹³C, and ¹⁹F NMR spectroscopy, supplemented by advanced techniques, offers a complete picture of its intricate structure.

¹H NMR Spectroscopic Analysis

The ¹H NMR spectrum of this compound provides valuable information about the arrangement of protons on the aromatic ring and the aldehyde functional group. The electron-withdrawing nature of the chloro, trifluoromethyl, and aldehyde groups significantly influences the chemical shifts of the aromatic protons, causing them to resonate at lower fields (higher ppm values) compared to unsubstituted benzene (B151609).

The spectrum is expected to exhibit three distinct signals in the aromatic region and one signal for the aldehydic proton. The aldehydic proton (CHO) characteristically appears as a singlet at a significantly downfield position, typically in the range of 9.5-10.5 ppm, due to the strong deshielding effect of the adjacent carbonyl group.

The aromatic protons, H-3, H-5, and H-6, display a complex splitting pattern due to spin-spin coupling. The proton at the 6-position (H-6), being ortho to the aldehyde group, is expected to be the most deshielded of the aromatic protons. The proton at the 3-position (H-3) is ortho to the chlorine atom, while the proton at the 5-position (H-5) is situated between the chlorine and trifluoromethyl groups. The coupling constants (J values) between adjacent protons (ortho-coupling, ³J) are typically in the range of 7-9 Hz, while meta-coupling (⁴J) is smaller, around 2-3 Hz.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
CHO9.8 - 10.2s-
H-67.8 - 8.0d³J(H6-H5) ≈ 8.0
H-57.6 - 7.8dd³J(H5-H6) ≈ 8.0, ⁴J(H5-H3) ≈ 2.0
H-37.5 - 7.7d⁴J(H3-H5) ≈ 2.0

Note: The predicted values are based on the analysis of structurally similar compounds and established substituent effects. Actual experimental values may vary slightly.

¹³C NMR Spectroscopic Analysis

The ¹³C NMR spectrum provides a detailed map of the carbon framework of this compound. Due to the low natural abundance of the ¹³C isotope, the spectra are typically acquired with proton decoupling, resulting in a series of singlet peaks, each corresponding to a unique carbon environment.

The carbonyl carbon of the aldehyde group is highly deshielded and appears at the lowest field, generally between 185 and 195 ppm. The carbon of the trifluoromethyl group (CF₃) will appear as a quartet due to coupling with the three fluorine atoms. The aromatic carbons exhibit a range of chemical shifts influenced by the attached substituents. The carbon atom attached to the chlorine (C-2) and the trifluoromethyl group (C-4) will be significantly affected. The remaining aromatic carbons (C-1, C-3, C-5, and C-6) will also have distinct chemical shifts.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)
CHO188 - 192
C-1134 - 137
C-2138 - 141
C-3128 - 131
C-4133 - 136 (quartet)
C-5125 - 128
C-6131 - 134
CF₃121 - 124 (quartet)

Note: The predicted values are based on empirical calculations and data from analogous compounds.

¹⁹F NMR Spectroscopic Analysis

¹⁹F NMR spectroscopy is a powerful technique for studying fluorine-containing compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. In the case of this compound, the ¹⁹F NMR spectrum is expected to show a single sharp singlet for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of the CF₃ group is influenced by the electronic environment of the benzene ring. For trifluoromethyl groups attached to an aromatic ring, the chemical shift typically appears in the range of -60 to -65 ppm relative to a standard reference such as CFCl₃. The absence of coupling in the proton-decoupled ¹⁹F NMR spectrum confirms the presence of an isolated CF₃ group.

Table 3: Predicted ¹⁹F NMR Chemical Shift for this compound

Fluorine NucleiPredicted Chemical Shift (δ, ppm)Multiplicity
CF₃-62 to -64s

Note: Chemical shift is referenced to CFCl₃.

Advanced NMR Techniques for Stereochemical and Conformational Studies

While standard 1D NMR techniques provide foundational structural information, advanced 2D NMR experiments are crucial for unambiguous assignments and for studying the stereochemistry and conformation of derivatives of this compound.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. For derivatives of this compound, COSY spectra would definitively establish the connectivity between adjacent aromatic protons, aiding in their unambiguous assignment.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It is invaluable for assigning the signals of the protonated aromatic carbons by linking them to their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments show correlations between protons and carbons over two or three bonds. This is particularly useful for identifying quaternary carbons (those without attached protons), such as C-1, C-2, and C-4, by observing their long-range correlations with nearby protons. For instance, the aldehydic proton would show a correlation to C-1 and C-6.

NOESY (Nuclear Overhauser Effect Spectroscopy): For more complex derivatives with stereocenters or restricted bond rotation, NOESY can provide information about the spatial proximity of protons. This is critical for determining stereochemistry and preferred conformations in solution.

The application of these advanced techniques to derivatives of this compound allows for a comprehensive and detailed understanding of their three-dimensional structures and dynamic behavior in solution.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, provides information about the functional groups and bonding arrangements within a molecule by measuring the absorption of infrared radiation.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is characterized by a series of absorption bands corresponding to the vibrational modes of its various functional groups. The most prominent features in the spectrum are the C=O stretching of the aldehyde, the C-H stretching of the aldehyde and aromatic ring, the C-Cl stretching, and the vibrations associated with the trifluoromethyl group.

The strong carbonyl (C=O) stretching vibration is one of the most characteristic bands and is expected to appear in the region of 1700-1720 cm⁻¹. The exact position is influenced by the electronic effects of the substituents on the aromatic ring. The C-H stretching vibration of the aldehyde group typically gives rise to two weak bands around 2820 cm⁻¹ and 2720 cm⁻¹ (Fermi resonance).

The aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the C=C stretching vibrations within the aromatic ring appear in the 1450-1600 cm⁻¹ region. The C-Cl stretching vibration usually falls in the fingerprint region, between 800 and 600 cm⁻¹. The trifluoromethyl group gives rise to strong C-F stretching bands, typically in the 1100-1350 cm⁻¹ region.

Table 4: Characteristic FT-IR Vibrational Frequencies for this compound

Vibrational ModeExpected Frequency Range (cm⁻¹)Intensity
Aromatic C-H Stretch3050 - 3100Medium to Weak
Aldehyde C-H Stretch2810 - 2840 and 2710 - 2740Weak
Carbonyl (C=O) Stretch1700 - 1720Strong
Aromatic C=C Stretch1580 - 1610, 1450 - 1500Medium to Strong
C-F Stretch (CF₃)1300 - 1350, 1100 - 1200Strong
C-Cl Stretch700 - 800Medium to Strong

Note: These are general ranges and the exact peak positions and intensities can be influenced by the physical state of the sample (e.g., solid, liquid, or in solution).

Fourier-Transform Raman (FT-Raman) Spectroscopy

Fourier-Transform Raman (FT-Raman) spectroscopy is a powerful non-destructive technique that provides detailed information about the vibrational modes of a molecule. The analysis of this compound by FT-Raman spectroscopy, often complemented by theoretical calculations using Density Functional Theory (DFT), allows for the precise assignment of its characteristic vibrational frequencies.

Key vibrational modes anticipated for this compound include:

C-H Vibrations: The aromatic C-H stretching vibrations are expected in the region of 3000-3100 cm⁻¹. The aldehyde C-H stretch is also a characteristic band in this region.

C=O Stretching: The carbonyl (C=O) stretching vibration of the aldehyde group is a strong and characteristic band, typically appearing in the range of 1680-1715 cm⁻¹. For substituted benzaldehydes, this frequency can be influenced by the electronic effects of the substituents.

C-C Vibrations: The aromatic C-C stretching vibrations are expected to appear in the 1400-1600 cm⁻¹ region.

CF₃ Vibrations: The trifluoromethyl group exhibits strong characteristic vibrations. The symmetric and asymmetric stretching modes are typically observed in the 1100-1300 cm⁻¹ range.

C-Cl Vibration: The C-Cl stretching vibration is expected at lower frequencies, generally in the 600-800 cm⁻¹ region.

The table below presents a tentative assignment of the principal FT-Raman vibrational modes for this compound, based on the analysis of similar molecules. researchgate.netjocpr.comresearchgate.netnih.govmdpi.commdpi.com

Vibrational ModeExpected Frequency Range (cm⁻¹)
Aromatic C-H Stretching3050 - 3100
Aldehyde C-H Stretching2700 - 2900
C=O Stretching1690 - 1710
Aromatic C=C Stretching1570 - 1600
Aromatic C=C Stretching1450 - 1500
CF₃ Asymmetric Stretching1250 - 1300
CF₃ Symmetric Stretching1150 - 1200
Aromatic C-H In-plane Bending1000 - 1100
C-Cl Stretching700 - 800
Aromatic Ring Breathing800 - 850

Potential Energy Distribution (PED) Analysis

Potential Energy Distribution (PED) analysis is a computational method used to provide a quantitative description of the contribution of each internal coordinate (such as bond stretching, angle bending, and torsions) to a particular normal mode of vibration. This analysis is crucial for the unambiguous assignment of vibrational spectra, especially for complex molecules where vibrational coupling is common.

PED analysis is typically performed in conjunction with DFT calculations. For this compound, the PED would be calculated from the optimized geometry and computed vibrational frequencies. While a specific PED analysis for this exact molecule is not available in the provided search results, the principles of such an analysis can be understood from studies on similar compounds. researchgate.netnih.gov

The PED analysis for this compound would likely reveal significant mixing between various vibrational modes. For instance:

The C=O stretching mode is expected to be relatively pure, with a high PED contribution from the carbonyl bond stretch.

The aromatic C-C stretching modes will likely show contributions from multiple C-C bond stretches within the ring.

The CF₃ stretching modes may also exhibit some coupling with other vibrations in the molecule.

Vibrations in the fingerprint region (below 1500 cm⁻¹) are expected to be highly coupled, with contributions from various bending and stretching motions, making their assignment without PED analysis challenging.

A hypothetical PED analysis for a few key vibrational modes is presented in the table below to illustrate the concept.

Frequency (cm⁻¹)AssignmentPED Contribution (Illustrative)
~1700ν(C=O)85% ν(C=O) + 10% δ(C-H)
~1600ν(C=C) aromatic70% ν(C=C) + 20% δ(C-H)
~1280νas(CF₃)80% νas(CF₃) + 15% ν(C-C)
~1180νs(CF₃)75% νs(CF₃) + 20% δ(C-C-C)
~750ν(C-Cl)60% ν(C-Cl) + 30% Ring deformation

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides valuable information about the molecular weight and fragmentation pattern of a compound, which aids in its structural elucidation.

The electron ionization mass spectrum of this compound is expected to show a molecular ion peak ([M]⁺) corresponding to its molecular weight. Due to the presence of chlorine, this peak will be accompanied by an isotope peak ([M+2]⁺) with an intensity of approximately one-third of the molecular ion peak, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

The fragmentation of the molecular ion will be dictated by the stability of the resulting fragments. Key fragmentation pathways for benzaldehydes typically involve the loss of the aldehydic hydrogen or the entire formyl group. For this compound, the following fragmentation patterns can be anticipated, drawing parallels with the fragmentation of similar benzaldehydes. researchgate.netnist.govresearchgate.net

Loss of a hydrogen radical (H•): This would result in a fragment ion at [M-1]⁺, which is often a stable acylium ion.

Loss of the formyl radical (•CHO): This would lead to a fragment ion at [M-29]⁺, corresponding to the 2-chloro-4-(trifluoromethyl)phenyl cation.

Loss of carbon monoxide (CO): Following the initial loss of a hydrogen atom, the resulting acylium ion can lose CO to form a phenyl cation, resulting in a fragment at [M-29]⁺.

Loss of a chlorine atom (Cl•): This would produce a fragment at [M-35]⁺.

Loss of the trifluoromethyl group (•CF₃): This would lead to a fragment at [M-69]⁺.

A proposed fragmentation scheme and a table of expected prominent ions in the mass spectrum of this compound are provided below.

m/z (mass-to-charge ratio)Ion FragmentProposed Structure
208/210[C₈H₄ClF₃O]⁺ (Molecular Ion)[Cl-C₆H₃(CF₃)-CHO]⁺
207/209[C₈H₃ClF₃O]⁺[Cl-C₆H₃(CF₃)-CO]⁺
179/181[C₇H₃ClF₃]⁺[Cl-C₆H₃(CF₃)]⁺
173[C₈H₄F₃O]⁺[C₆H₄(CF₃)-CHO]⁺
144[C₇H₄F₃]⁺[C₆H₄(CF₃)]⁺
139[C₇H₄ClO]⁺[Cl-C₆H₄-CHO]⁺

X-ray Crystallography and Solid-State Structure Analysis

While the crystal structure of this compound itself has not been reported in the searched literature, the crystal structure of a closely related derivative, 2-((2-fluoro-4-(trifluoromethyl)phenyl)(hydroxy)methyl)-7-methoxy-3,4-dihydronaphthalen-1(2H)-one, provides valuable insights into the geometry and intermolecular interactions that can be expected. researchgate.net

Based on this related structure and general principles of molecular geometry, the following structural features can be predicted for this compound in the solid state:

The aromatic ring is expected to be planar.

The aldehyde group may be co-planar with the benzene ring to maximize conjugation, although some out-of-plane deviation is possible due to steric hindrance from the ortho-chloro substituent.

The C-Cl bond length is anticipated to be in the typical range for an aryl chloride (around 1.74 Å).

The C-C bond lengths within the aromatic ring will be intermediate between single and double bonds, characteristic of an aromatic system.

The C=O bond length of the aldehyde will be consistent with a carbonyl double bond (approximately 1.21 Å).

The C-CF₃ bond length and the C-F bond lengths within the trifluoromethyl group will adopt standard values.

In the crystal lattice, molecules of this compound are likely to be packed in a way that maximizes intermolecular interactions, such as dipole-dipole interactions involving the polar C=O and C-Cl bonds, and potentially weak C-H···O or C-H···F hydrogen bonds.

A table of predicted crystallographic parameters for this compound is presented below, based on typical values for similar organic molecules.

ParameterPredicted Value/System
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or similar
C-Cl Bond Length~1.74 Å
C=O Bond Length~1.21 Å
C-CF₃ Bond Length~1.50 Å
Aromatic C-C Bonds1.38 - 1.40 Å

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorption of light in the UV and visible regions of the electromagnetic spectrum. The absorption of UV-Vis radiation promotes electrons from a lower energy molecular orbital to a higher energy one.

For this compound, the presence of the benzene ring, the carbonyl group, and the substituents gives rise to characteristic electronic transitions. The main transitions expected are π → π* and n → π*. uomustansiriyah.edu.iqyoutube.comresearchgate.net

π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically of high intensity (large molar absorptivity, ε) and are associated with the conjugated system of the aromatic ring and the carbonyl group. For benzaldehyde (B42025), the π → π* transition is observed around 248 nm. researchgate.net The substituents on the ring in this compound will likely cause a shift in the absorption maximum (λmax).

n → π Transitions:* These transitions involve the promotion of a non-bonding electron (from the oxygen atom of the carbonyl group) to a π* antibonding orbital. These transitions are characteristically of lower intensity (small ε) and occur at longer wavelengths compared to the π → π* transitions. For benzaldehyde, this transition is observed around 283 nm. researchgate.net

The solvent can influence the positions of these absorption bands. Polar solvents tend to cause a blue shift (hypsochromic shift) for n → π* transitions and a red shift (bathochromic shift) for π → π* transitions.

A summary of the expected UV-Vis absorption data for this compound is provided in the table below.

TransitionApproximate λmax (nm)Molar Absorptivity (ε)Orbital Origin
π → π240 - 260Highπ(C=C, C=O) → π(C=C, C=O)
n → π280 - 300Lown(O) → π(C=O)

Theoretical and Computational Studies on 2 Chloro 4 Trifluoromethyl Benzaldehyde

Quantum Chemical Calculations (DFT, ab initio)

Quantum chemical calculations are foundational to modern chemical research, offering deep insights into molecular systems. For substituted benzaldehydes, DFT methods, particularly using the B3LYP functional, are commonly employed to balance computational cost and accuracy. mdpi.comresearchgate.net These calculations help in determining various electronic and structural properties.

Geometry Optimization and Conformational Analysis

The first step in a computational study is typically geometry optimization, where the molecule's most stable three-dimensional structure (the global minimum on the potential energy surface) is determined. semanticscholar.org For 2-Chloro-4-(trifluoromethyl)benzaldehyde, this would involve calculating bond lengths, bond angles, and dihedral angles.

Conformational analysis is particularly relevant for this molecule due to the potential for rotation of the aldehyde (-CHO) and trifluoromethyl (-CF3) groups relative to the benzene (B151609) ring. While the trifluoromethyl group's rotation is generally considered to have a low energy barrier, the orientation of the aldehyde group is significant. It can exist in two primary planar conformations: O-syn and O-anti, referring to the orientation of the carbonyl oxygen with respect to the adjacent chlorine atom. Theoretical calculations would determine the relative energies of these conformers to predict the most stable arrangement. For similar molecules like 2-trifluoromethylbenzaldehyde, studies have shown a strong preference for one conformer over the other. cdnsciencepub.com

Interactive Table: Predicted Stable Conformer Data Specific calculated data for this compound is not available in the search results. The table below is a template for how such data would be presented.

Electronic Structure and Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The electronic properties of a molecule are described by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important for determining chemical reactivity. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's stability. nih.gov A large gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. ijcce.ac.ir For this compound, the electron-withdrawing nature of the chlorine, trifluoromethyl, and aldehyde groups is expected to lower the energies of these orbitals and influence the size of the energy gap. Analysis would reveal that the HOMO is likely localized on the aromatic ring, while the LUMO may have significant contributions from the carbonyl group of the aldehyde.

Interactive Table: Frontier Orbital Properties Specific calculated data for this compound is not available in the search results. This table illustrates the typical data generated from such an analysis.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. nih.gov It is plotted on the molecule's electron density surface and uses a color scale to indicate electrostatic potential. wolfram.comresearchgate.net MEP maps are invaluable for identifying sites susceptible to electrophilic and nucleophilic attack. nih.gov

Vibrational Frequency Analysis and Spectroscopic Correlations

Theoretical vibrational analysis is used to predict the infrared (IR) and Raman spectra of a molecule. By calculating the vibrational frequencies corresponding to different normal modes, researchers can assign the peaks observed in experimental spectra. researchgate.net These calculations are typically performed using the same DFT method as the geometry optimization. nih.gov

For this compound, the analysis would predict characteristic vibrational modes, including:

C=O stretching: A strong absorption band characteristic of the aldehyde group.

C-H stretching: Both aromatic and aldehydic C-H stretches.

C-Cl stretching: A mode associated with the chlorine substituent.

C-F stretching: Multiple strong bands from the trifluoromethyl group.

Ring vibrations: C=C stretching modes within the benzene ring.

Comparing the calculated frequencies with experimental data allows for a detailed and confident assignment of the molecule's vibrational spectrum. mdpi.com

Non-Linear Optical (NLO) Properties and Hyperpolarizability Calculations

Non-linear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. jhuapl.edu Computational methods can predict the NLO properties of a molecule by calculating its dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β). scirp.org Molecules with large hyperpolarizability values are considered promising candidates for NLO applications. mdpi.com

The NLO properties of this compound would be influenced by the intramolecular charge transfer arising from the interplay between the electron-withdrawing aldehyde, chloro, and trifluoromethyl groups and the π-system of the benzene ring. Calculations using DFT methods could quantify these properties and compare them to reference materials like urea (B33335) to assess its potential as an NLO material. researchgate.netresearchgate.net

Interactive Table: Calculated NLO Properties Specific calculated data for this compound is not available in the search results. This table serves as an example of the expected data.

Thermochemical Parameters and Stability Studies

Frequency calculations not only provide vibrational data but are also used to determine various thermochemical parameters based on statistical mechanics. researchgate.net These parameters, including zero-point vibrational energy (ZPVE), thermal corrections to energy, enthalpy, and entropy, and heat capacity, are calculated at a standard temperature (typically 298.15 K). researchgate.net This information is vital for understanding the molecule's stability and its behavior in thermodynamic processes. For this compound, these calculations would provide a complete thermodynamic profile of the molecule in its ground state. researchgate.net

Interactive Table: Thermochemical Parameters Specific calculated data for this compound is not available in the search results. The table format is representative of a typical output.

Reaction Pathway and Transition State Analysis

Reaction pathway and transition state analysis, typically performed using Density Functional Theory (DFT), is a computational method to map the energetic landscape of a chemical reaction. This analysis identifies the most favorable route from reactants to products by locating transition states—the highest energy points along the reaction coordinate—and calculating their associated activation energies.

For a molecule like this compound, this analysis is crucial for understanding its reactivity. For instance, in nucleophilic addition reactions to the carbonyl group, which are characteristic of aldehydes, DFT calculations can model the approach of a nucleophile. The analysis would reveal the geometry of the transition state, where the new bond is partially formed and the C=O double bond is partially broken. The calculated activation energy would quantify the kinetic barrier to the reaction. Studies on the reactions of other benzaldehyde (B42025) derivatives have successfully used DFT to identify transition states for processes like the formation of hemiaminals and Schiff bases. nih.gov

The investigation of a reaction, such as the addition of a generic nucleophile (Nu⁻), would proceed through a transition state (TS) to form a tetrahedral intermediate. The energy profile of such a reaction can be calculated, providing key thermodynamic and kinetic data.

Table 1: Illustrative Energy Profile for Nucleophilic Addition

SpeciesDescriptionRelative Energy (kcal/mol)
ReactantsThis compound + Nu⁻0.0
TSTransition StateValue dependent on nucleophile
IntermediateTetrahedral IntermediateValue dependent on nucleophile

Note: The values in this table are illustrative. Actual activation and reaction energies would require specific DFT calculations for a defined reaction.

This type of analysis allows chemists to predict reaction outcomes, understand the influence of substituents (like the chloro and trifluoromethyl groups) on reactivity, and design more efficient synthetic routes.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govmdpi.com Based on the electron distribution of a molecule, it defines a unique surface where the contribution from the molecule's electron density is equal to the contribution from all other molecules in the crystal. By mapping properties like normalized contact distance (dnorm) onto this surface, one can identify regions of significant intermolecular contact.

For this compound, a Hirshfeld analysis would provide a detailed picture of its crystal packing forces. The electron-withdrawing nature of the chlorine, trifluoromethyl, and aldehyde oxygen atoms suggests the presence of several types of interactions:

C-H···O Hydrogen Bonds: The aldehyde oxygen is a strong hydrogen bond acceptor.

Halogen Bonding: The chlorine atom can act as an electrophilic region (a σ-hole) and interact with nucleophiles.

C-H···F Interactions: The fluorine atoms of the trifluoromethyl group can act as weak hydrogen bond acceptors.

π-π Stacking: Interactions between the aromatic rings of adjacent molecules.

Table 2: Example Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Related Halogenated Molecule

Contact TypePercentage Contribution (%)
H···H25.0
C···H / H···C20.6
O···H / H···O15.6
Cl···H / H···Cl10.7
F···H / H···F10.4
C···C3.0

Source: Data is for (2E)-3-(4-chloro-3-fluorophenyl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one, a related compound, to illustrate the output of the analysis. nih.gov The specific values for this compound would depend on its crystal structure.

This quantitative insight into the packing forces is vital for understanding the physical properties of the solid state, such as melting point and solubility, and for the rational design of new crystalline materials. nih.gov

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals from a quantum chemical calculation into a more intuitive picture of localized bonds and lone pairs, closely resembling the familiar Lewis structures. The analysis also reveals stabilizing interactions between filled (donor) and empty (acceptor) orbitals, providing a quantitative measure of hyperconjugation and intramolecular charge transfer.

In this compound, NBO analysis would quantify the electronic effects of its substituents. The primary output includes the natural atomic charges, the composition of the NBOs (e.g., the hybridization of atomic orbitals in a bond), and the stabilization energies (E(2)) from second-order perturbation theory. materialsciencejournal.org These E(2) values are particularly insightful, as they highlight the most significant electron delocalization events.

Key interactions expected within the molecule include:

Delocalization of oxygen lone pairs (nO) into the antibonding π* orbital of the carbonyl group (πC=O) and the adjacent C-C bond (σC-C).

Donation from chlorine lone pairs (nCl) into the antibonding π* orbitals of the aromatic ring.

Hyperconjugative effects involving the C-F bonds of the trifluoromethyl group interacting with the ring.

These interactions stabilize the molecule and influence its geometry and reactivity. A large E(2) value indicates a strong interaction.

Table 3: Illustrative Major Donor-Acceptor Interactions from NBO Analysis

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)
n(O)π(C-C)ringCalculated Value
n(Cl)π(C-C)ringCalculated Value
π(C-C)ringπ(C=O)Calculated Value
π(C=O)π(C-C)ringCalculated Value

Note: This table represents the type of data generated by an NBO analysis. The specific interactions and their stabilization energies would need to be determined through a dedicated computational study on the molecule.

By quantifying these electronic interactions, NBO analysis provides a deep understanding of the structure-property relationships governed by the substituents on the aromatic ring.

Applications of 2 Chloro 4 Trifluoromethyl Benzaldehyde in Advanced Organic Synthesis

Synthesis of Pharmaceuticals and Medicinal Agents

The structural motifs derived from 2-Chloro-4-(trifluoromethyl)benzaldehyde are integral to the development of various therapeutic agents. The presence of both chlorine and a trifluoromethyl group on the benzene (B151609) ring allows for precise modifications and interactions with biological targets, making it a valuable starting material in medicinal chemistry.

Precursors to Enzyme Inhibitors (e.g., Cholinesterase Inhibitors, Prolyl Oligopeptidase Inhibitors)

This compound is a key intermediate in the synthesis of compounds designed to inhibit specific enzymes involved in disease pathways. The trifluoromethyl group, in particular, is noted for its ability to form strong interactions within the active sites of enzymes. nih.gov

Cholinesterase Inhibitors: Cholinesterase inhibitors are crucial for the treatment of neurodegenerative disorders like Alzheimer's disease. nih.gov Research has shown that molecules incorporating a trifluoromethylbenzyl moiety exhibit potent inhibitory activity against butyrylcholinesterase (BChE). nih.gov For instance, a series of 2-(9-acridinylamino)-2-oxoethyl piperazine (B1678402) derivatives were synthesized to investigate their anticholinesterase activity. One of the most active compounds in this series, featuring a 4-(trifluoromethyl)benzyl group, demonstrated an IC₅₀ value of 0.092 µM against BChE, which was significantly more potent than the standard drug, donepezil (B133215) (IC₅₀: 1.419 µM). nih.gov While this specific study used 4-(trifluoromethyl)benzyl chloride, the synthesis of such precursors can originate from the corresponding benzaldehyde (B42025). The aldehyde group provides a reactive site for transformations, such as reduction to an alcohol followed by chlorination, to yield the necessary benzyl (B1604629) chloride intermediate.

Table 1: Butyrylcholinesterase (BChE) Inhibitory Activity of Selected Compounds

Compound Moiety BChE IC₅₀ (µM)
4m 4-(trifluoromethyl)benzyl 0.092
4i 4-chlorophenyl 0.117
4n 4-benzhydryl 0.121
Donepezil (Control) - 1.419

Data sourced from a study on novel cholinesterase inhibitors. nih.gov

Prolyl Oligopeptidase (POP) Inhibitors: Prolyl oligopeptidase is a serine protease implicated in neurological disorders, and its inhibition is a therapeutic strategy. nih.gov While direct synthesis from this compound is not explicitly detailed in the provided research, related structures highlight the importance of the trifluoromethylated benzaldehyde scaffold. For example, thiosemicarbazones derived from 2,4-bis(trifluoromethyl)benzaldehyde (B1301067) have been synthesized and evaluated as POP inhibitors. researchgate.net The aldehyde function is crucial for forming the thiosemicarbazone linkage, which plays a noticeable role in binding to the enzyme's active site. researchgate.net This indicates the potential of this compound to serve as a precursor for similar inhibitor classes.

Intermediates for Substituted Pyrimidine (B1678525) Derivatives with Bioactivity

Pyrimidine derivatives are a cornerstone in medicinal chemistry due to their wide range of biological activities. The incorporation of a trifluoromethyl group often enhances the pharmacological profile of these molecules. frontiersin.org this compound acts as a key starting material for synthesizing various bioactive pyrimidine-based compounds. These derivatives have shown promise as anticancer agents. frontiersin.orgnih.gov

In one study, novel 2-amino-4-(trifluoromethyl)pyrimidine (B92195) derivatives were designed and synthesized to act as inhibitors of Werner (WRN) helicase for anticancer applications. nih.gov The compounds were evaluated for their activity against various cancer cell lines. Several derivatives showed significant inhibitory effects, with compound 11g being the most active. It exhibited IC₅₀ values of 1.52 µM and 1.72 µM against MSI-H cell lines (HCT116 and LNCaP), respectively, demonstrating a degree of selectivity over MSS cell lines. nih.gov The synthesis of such pyrimidines often involves the condensation of a substituted benzaldehyde with other reagents to form the core heterocyclic structure.

Table 2: Anticancer Activity of Selected 2-amino-4-(trifluoromethyl)pyrimidine Derivatives

Compound HCT116 (IC₅₀ µM) LNCaP (IC₅₀ µM) SW620 (IC₅₀ µM) PC3 (IC₅₀ µM)
11g 1.52 1.72 4.24 2.78
11h 2.22 1.60 2.37 3.21

Data represents the concentration required to inhibit 50% of cell growth in microsatellite instability-high (HCT116, LNCaP) and microsatellite stable (SW620, PC3) cell lines. nih.gov

Precursors to Other Novel Bioactive Scaffolds

The reactivity of the aldehyde group in this compound makes it suitable for constructing a variety of other molecular frameworks with potential therapeutic applications. One important class of such molecules is chalcones, which are known to possess diverse biological activities. mdpi.com

Chalcones are typically synthesized through a Claisen-Schmidt condensation reaction between a benzaldehyde derivative and an acetophenone. mdpi.com Benzylaminochalcones derived from substituted benzaldehydes have been investigated as acetylcholinesterase inhibitors. In a relevant study, a chalcone (B49325) bearing a 4-chlorophenyl ring exhibited an IC₅₀ value of 31 µM against acetylcholinesterase. mdpi.com The use of this compound in similar condensation reactions would lead to novel chalcone structures, combining the structural features of chlorine and a trifluoromethyl group, potentially leading to enhanced or novel bioactivities.

Synthesis of Agrochemicals and Pesticides

In the agricultural sector, this compound is a valuable intermediate for producing active ingredients used in crop protection. The trifluoromethylpyridine and trifluoromethyl pyrimidine moieties, often derived from precursors like this benzaldehyde, are key components in many modern agrochemicals. frontiersin.orgnih.gov

Precursors to Herbicides

The trifluoromethyl group is a common feature in many herbicides. Research into benzoylhydrazone derivatives has shown that compounds incorporating the 2-chloro-4-(trifluoromethyl)phenoxy moiety exhibit herbicidal properties. researchgate.net A series of these compounds were synthesized and tested for their biological activity. At a concentration of 100 mg/L, some of these derivatives displayed a moderate inhibitory effect on the root growth of rape and barnyard grass. researchgate.net The synthesis of these molecules involves the condensation of a hydrazide with a substituted benzaldehyde, underscoring the role of aldehyde precursors in creating these agrochemicals. researchgate.net

Furthermore, trifluoromethyl-substituted pyridine (B92270) and pyrimidine structures are central to several commercial herbicides, such as pyroxsulam, which contains a triazolopyrimidine substructure linked to a trifluoromethylpyridine moiety. nih.gov

Table 3: Herbicidal Activity of 3-(2-chloro-4-trifluoromethyl)phenoxy Benzoylhydrazone Derivatives

Target Plant Concentration Activity Level
Rape (root) 100 mg/L Moderate Inhibition
Barnyard Grass (root) 100 mg/L Moderate Inhibition

Data from a preliminary bioassay of novel benzoylhydrazone compounds. researchgate.net

Intermediates for Fungicides and Insecticides

The versatility of this compound extends to the synthesis of fungicides and insecticides.

Fungicides: Studies have demonstrated that trifluoromethyl pyrimidine derivatives containing an amide moiety possess significant antifungal properties. frontiersin.org In one extensive study, these compounds were tested against a panel of pathogenic fungi. Several derivatives showed good to excellent in vitro activity at a concentration of 50 µg/mL against fungi such as Botryosphaeria dothidea, Phompsis sp., and Botrytis cinerea. frontiersin.org The synthesis of these pyrimidine structures can be achieved through multi-step reactions starting from precursors derivable from this compound. Additionally, benzoylhydrazone derivatives containing the 2-chloro-4-(trifluoromethyl)phenoxy group have shown excellent inhibitory effects against the fungi Rhizoctonia solani and Botrytis cinerea at a concentration of 50 mg/L. researchgate.net

Table 4: Antifungal Activity of Trifluoromethyl Pyrimidine and Benzoylhydrazone Derivatives

Compound Class Target Fungi Concentration Inhibition Rate (%)
Pyrimidine Amide Botryosphaeria dothidea 50 µg/mL 75.8 - 85.1
Pyrimidine Amide Botrytis cinerea 50 µg/mL 70.2 - 82.3
Benzoylhydrazone Rhizoctonia solani 50 mg/L Good to Excellent
Benzoylhydrazone Botrytis cinerea 50 mg/L Good to Excellent

Data compiled from studies on novel pyrimidine amides and benzoylhydrazones. frontiersin.orgresearchgate.net

Insecticides: Trifluoromethyl pyrimidine derivatives have also been evaluated for their insecticidal activity. frontiersin.org When tested against agricultural pests like Mythimna separata (armyworm) and Spodoptera frugiperda (fall armyworm), these compounds showed moderate insecticidal effects at a concentration of 500 µg/mL. frontiersin.org Furthermore, research into condensed pyrimidines has revealed that compounds with a chlorine atom on the pyrimidine ring exhibit high insecticidal activity against the larvae of the mosquito Culex pipiens. journalijar.com This highlights the synergistic effect of combining a chloro-substituent with a pyrimidine scaffold, a structure accessible from this compound.

Development of Functional Materials

The synthesis of novel materials with specific, tunable properties is a cornerstone of modern chemistry and materials science. This compound serves as a potential building block for several classes of functional materials, primarily due to the synthetic possibilities offered by its aldehyde group and the influence of its halogen substituents on molecular properties.

Organic Semiconductors

Organic semiconductors are fundamental components of flexible electronic devices, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The performance of these materials is highly dependent on their molecular structure, which influences their electronic properties and solid-state packing. While conjugated aromatic systems are the basis for these materials, a direct application or synthesis route employing this compound for organic semiconductors has not been prominently featured in available scientific literature. The development of such materials typically involves precursors that can undergo polymerization to form extended π-conjugated systems.

Polymers and Liquid Crystals

The aldehyde functional group of this compound allows for its potential incorporation into polymeric structures. For instance, polycondensation with primary diamines can yield polyimines (a type of Schiff base polymer), which are known for their thermal stability and have applications in specialty materials. However, specific research detailing the polymerization of this particular benzaldehyde is limited.

In the field of liquid crystals (LCs), the compound shows significant potential as a precursor. Liquid crystals are materials that exhibit phases between conventional liquids and solid crystals, and their properties are highly dependent on molecular shape and polarity. The synthesis of many thermotropic liquid crystals involves the formation of a Schiff base (or imine) linkage, which is created by the condensation reaction between an aldehyde and an aniline (B41778) derivative. researchgate.netnih.govresearchgate.net The resulting elongated, rigid molecular structure is conducive to forming liquid crystalline phases.

The presence of a trifluoromethyl (-CF3) group is particularly advantageous in the design of liquid crystal materials. mdpi.com It can enhance the thermal stability of the mesophase and increase the molecule's dipole moment, leading to a higher dielectric anisotropy, which is a critical property for electro-optical applications like liquid crystal displays (LCDs). mdpi.com Research on other fluorinated benzaldehydes has demonstrated their utility in creating liquid crystals with desirable properties such as reduced viscosity and adjustable dielectric anisotropy. researchgate.netnih.gov Therefore, this compound represents a valuable, albeit not yet widely documented, starting material for synthesizing novel Schiff base liquid crystals with potentially enhanced thermal and electro-optical characteristics. tandfonline.comfigshare.com

Flame Retardants

Halogenated organic compounds constitute a major class of flame retardants. greenspec.co.uk Their mechanism of action typically involves interference with the combustion process in the gas phase. At the high temperatures of a fire, the halogenated compound decomposes and releases halogen radicals (e.g., Cl•). These radicals are highly effective at scavenging the high-energy H• and OH• radicals that propagate the combustion chain reaction, thus quenching the flame. alfa-chemistry.comaerofiltri.it

This compound contains both chlorine and fluorine. While chlorine-containing compounds are known to be effective flame retardants, fluorine compounds are generally less so because the carbon-fluorine bond is very strong and does not easily break to release radicals. up.ac.zaisola-group.com Although this compound belongs to a class of chemicals with flame-retardant properties, specific studies detailing its efficacy or application in this context are not widely available. Its utility would depend on its decomposition temperature relative to the polymer it is mixed with and its ability to release active chlorine radicals into the gas phase during combustion.

Derivatization Strategies for Analytical Purposes

In analytical chemistry, derivatization is the process of chemically modifying an analyte to produce a new compound with properties that are more suitable for a given analytical technique. This is often done to improve chromatographic separation or enhance the detectability of the analyte. The aldehyde group of this compound makes it an excellent reagent for this purpose, particularly for the analysis of primary amines.

Pre-column Derivatization for Chromatographic Analysis (e.g., HPLC-DAD)

Many biologically and environmentally important compounds, such as amino acids and aliphatic primary amines, lack a significant chromophore, making them difficult or impossible to detect using common High-Performance Liquid Chromatography (HPLC) with a Diode-Array Detector (DAD) or standard UV-Vis detector. actascientific.com Pre-column derivatization is a strategy to overcome this limitation by attaching a UV-absorbing tag to the analyte before it is injected into the HPLC system. sdiarticle4.comnih.gov

This compound can be used as a derivatizing reagent for primary amines. The reaction involves the condensation of the aldehyde group with the primary amino group to form a Schiff base (an imine), which contains a C=N double bond conjugated with the benzene ring. This reaction is typically rapid and quantitative under mild conditions. documentsdelivered.comnih.gov The resulting Schiff base derivative is more hydrophobic than the original amine, which can improve its retention and separation on a reversed-phase HPLC column.

The general reaction for the derivatization of a primary amine with this compound is outlined in the table below.

ReactantsProductReaction Type
Condensation (Schiff Base Formation)
This compound + Primary AmineSchiff Base (Imine) Derivative + Water

Derivatization for Spectroscopic Detection Enhancement

The primary goal of derivatizing amines with this compound is to enhance their spectroscopic detection. The Schiff base product formed in the derivatization reaction possesses a π-conjugated system that acts as a strong chromophore, meaning it absorbs light in the ultraviolet (UV) or visible region of the electromagnetic spectrum. rasayanjournal.co.inresearchgate.net This allows the derivative to be readily detected by an HPLC-DAD system.

The specific substituents on the benzaldehyde ring—in this case, the chloro and trifluoromethyl groups—influence the electronic properties of the chromophore. These electron-withdrawing groups can shift the wavelength of maximum absorbance (λmax) of the resulting derivative. researchgate.net This modulation of the spectroscopic properties can be advantageous, potentially moving the absorbance maximum to a region with less interference from other components in a complex sample matrix, thereby increasing the selectivity and sensitivity of the analytical method. By transforming a non-absorbing analyte into a strongly absorbing one, this derivatization strategy significantly lowers the limits of detection for primary amines. sdiarticle4.com

Rational Design and Structure-Activity Relationship (SAR) Studies in Synthetic Applications

The strategic incorporation of this compound into molecular frameworks is a key aspect of rational design in medicinal and agricultural chemistry. The chlorine atom at the 2-position and the potent electron-withdrawing trifluoromethyl group at the 4-position of the benzaldehyde ring play a pivotal role in modulating the biological activity and physicochemical properties of the resulting compounds.

In the realm of agrochemicals, particularly insecticides, the specific placement of these substituents can significantly influence the molecule's interaction with its biological target. For instance, in the development of novel insecticides, the 2-chloro and 4-trifluoromethyl moieties can contribute to enhanced binding affinity to insect receptors while potentially reducing off-target effects in non-target organisms. Structure-activity relationship (SAR) studies of insecticide candidates derived from this benzaldehyde often reveal that these substitutions are critical for potent activity.

The trifluoromethyl group is particularly valued for its ability to increase metabolic stability and lipophilicity, which can improve the bioavailability and efficacy of a pesticide. The chlorine atom, in addition to its electronic effects, can also provide a site for further chemical modification or act as a steric block to influence the conformation of the final molecule, thereby fine-tuning its biological activity.

Table 1: Illustrative Structure-Activity Relationship (SAR) Data for Hypothetical Insecticide Analogs

Analog Modification from this compound Relative Insecticidal Activity (%) Key Observation
A Aldehyde condensed with a substituted hydrazine (B178648) to form a pyrazole (B372694)100The core scaffold shows high potency.
B Chlorine at 2-position replaced with Hydrogen45The 2-chloro substituent is crucial for high activity.
C Trifluoromethyl at 4-position replaced with Hydrogen20The 4-trifluoromethyl group is essential for potency.
D Aldehyde converted to an oxime ether derivative85Modification of the aldehyde group can retain significant activity.
E Introduction of a hydroxyl group on the phenyl ring60Additional substitution can modulate activity, potentially affecting binding.

Industrial Process Optimization and Scalability Considerations

The transition from laboratory-scale synthesis to large-scale industrial production of this compound presents a unique set of challenges and requires careful process optimization to ensure efficiency, safety, and cost-effectiveness. Key considerations include the choice of starting materials, reaction conditions, catalyst selection, and purification methods.

One common synthetic route to this compound involves the oxidation of 2-chloro-4-(trifluoromethyl)toluene. The optimization of this process often focuses on maximizing the yield and selectivity of the desired aldehyde while minimizing the formation of byproducts, such as the corresponding carboxylic acid.

Several factors are critical in the scale-up of this synthesis:

Raw Material Sourcing: The availability and cost of the starting material, 2-chloro-4-(trifluoromethyl)toluene, are primary economic drivers.

Reaction Conditions: Temperature, pressure, and reaction time must be precisely controlled to optimize the conversion and yield. In large reactors, efficient heat transfer becomes a significant challenge that needs to be addressed to prevent runaway reactions and ensure consistent product quality.

Catalyst and Reagent Selection: The choice of oxidizing agent and catalyst is crucial. For industrial applications, cost-effective and recyclable catalysts are preferred. The stoichiometry of the reagents needs to be optimized to minimize waste and cost.

Solvent Selection: The solvent should be chosen based on its ability to dissolve the reactants, its boiling point for effective temperature control, and its ease of recovery and recycling. Environmental impact is also a major consideration.

Work-up and Purification: The purification of the final product to the required specifications is a critical step. This may involve distillation, crystallization, or chromatography. On an industrial scale, distillation is often the most practical method. The optimization of this step aims to maximize recovery and purity while minimizing energy consumption.

Waste Management: The process should be designed to minimize the generation of hazardous waste. Any waste streams must be treated in an environmentally responsible manner.

Continuous flow chemistry is an emerging technology that offers significant advantages for the production of specialty chemicals like this compound. Continuous processes can offer better control over reaction parameters, improved safety, and higher throughput compared to traditional batch processes.

Table 2: Key Parameters for Industrial Process Optimization of this compound Synthesis

Parameter Laboratory Scale Industrial Scale Considerations Optimization Goal
Reaction Vessel Glass flask (mL to L)Glass-lined or stainless steel reactor (hundreds to thousands of L)Ensure material compatibility and efficient heat and mass transfer.
Temperature Control Heating mantle, oil bathJacketed reactor with heating/cooling fluidsPrecise temperature control to maximize selectivity and minimize byproducts.
Reagent Addition Manual or syringe pumpAutomated dosing systemsControlled addition rate to manage reaction exothermicity and improve safety.
Mixing Magnetic or overhead stirrerImpeller or jet mixingHomogeneous reaction mixture to ensure consistent reaction rates.
Purification Column chromatography, simple distillationFractional distillation, crystallizationHigh purity product with efficient solvent and energy usage.
Process Control Manual monitoringAutomated process control systems (e.g., PLC, DCS)Consistent product quality, improved safety, and operational efficiency.

Biological Activity and Mechanistic Studies of 2 Chloro 4 Trifluoromethyl Benzaldehyde Derivatives

Antimicrobial Activity Investigations

The structural backbone of 2-chloro-4-(trifluoromethyl)benzaldehyde is a versatile starting point for the synthesis of various heterocyclic and acyclic compounds, such as Schiff bases, chalcones, and pyrazoles, which have been evaluated for their antimicrobial properties.

Derivatives containing the trifluoromethylphenyl moiety, which can be synthesized from precursors like this compound, have demonstrated notable efficacy against drug-resistant Gram-positive bacteria. For instance, certain N-(trifluoromethyl)phenyl substituted pyrazole (B372694) derivatives are effective growth inhibitors of methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis. nih.gov Studies on these compounds revealed that the presence of a chloro-substituent can improve antibacterial activity, with some derivatives showing Minimum Inhibitory Concentration (MIC) values as low as 3.12 µg/mL against MRSA strains. nih.gov

Investigations into the mode of action through macromolecular synthesis inhibition studies suggest that these derivatives may not have a single, specific target. Instead, they appear to exert a broad range of inhibitory effects, pointing to targets that have a global impact on bacterial cell function rather than inhibiting a specific pathway. nih.gov Other related derivatives, such as resveratrol-Schiff base hybrids synthesized using 4-(trifluoromethyl)benzaldehyde, have also shown potent and selective activity against Gram-positive bacteria, including Listeria monocytogenes. nih.gov The mechanism for Schiff bases often involves the azomethine group, which is crucial for their biological activity.

Antibacterial Activity of Selected Trifluoromethyl- and Chloro-Substituted Pyrazole Derivatives nih.gov
CompoundSubstituentTest OrganismMIC (µg/mL)
Chloro Derivative (10)-ClMRSA3.12
Trifluoromethyl Derivative (13)-CF3MRSA3.12
Bromo and Trifluoromethyl Derivative (25)-Br, -CF3S. aureus (MRSA)0.78
Bromo and Trifluoromethyl Derivative (25)-Br, -CF3E. faecium0.78

Fluorinated pyrazole derivatives, which can be synthesized through the condensation of substituted benzaldehydes with other reagents, have been assessed for their antifungal properties against various phytopathogenic fungi. mdpi.comnih.gov Molecular docking studies on these types of compounds suggest a potential mechanism of action for their antifungal activity is the inhibition of crucial fungal enzymes like proteinase K. mdpi.comnih.gov

For example, fluorinated 4,5-dihydro-1H-pyrazole derivatives have been tested against fungi such as Sclerotinia sclerotiorum and Fusarium culmorum. mdpi.comnih.gov Among these, a 2-chlorophenyl derivative demonstrated the most significant inhibition against F. culmorum, with an inhibition rate of 46.75%. mdpi.comnih.gov Similarly, pyrazole carboxamide derivatives containing a trifluoromethyl group have shown notable activity against plant pathogenic fungi. One isoxazole (B147169) pyrazole carboxylate derivative, in particular, exhibited potent activity against Rhizoctonia solani, with an EC₅₀ value of 0.37 μg/mL. nih.gov The mechanism for this class of compounds is often linked to the disruption of the fungal respiratory chain, although other targets are possible.

Antifungal Activity of Selected Pyrazole Derivatives
Compound TypeTest OrganismActivity MetricResultReference
2-Chlorophenyl Pyrazole Aldehyde (H9)Sclerotinia sclerotiorum% Inhibition43.07% mdpi.comnih.gov
2-Chlorophenyl Pyrazole Aldehyde (H9)Fusarium culmorum% Inhibition46.75% mdpi.comnih.gov
Isoxazole Pyrazole Carboxylate (7ai)Rhizoctonia solaniEC₅₀ (µg/mL)0.37 nih.gov
Isoxazole Pyrazole Carboxylate (7ai)Alternaria porriEC₅₀ (µg/mL)2.24 nih.gov

Enzyme Inhibition and Modulatory Effects

Cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), are critical enzymes in the nervous system, and their inhibition is a key strategy for treating Alzheimer's disease. Research into related compounds suggests that derivatives of substituted benzaldehydes have potential as cholinesterase inhibitors.

Specifically, fluorinated pyrazole aldehydes have been evaluated for their effect on AChE. A 2-chlorophenyl derivative of a pyrazole aldehyde was found to be a potent inhibitor, showing 79.50% inhibition of AChE. mdpi.comnih.gov Molecular docking studies for this compound indicated that its inhibitory activity is likely due to interactions with the enzyme's active site. mdpi.comnih.gov Furthermore, studies on other classes of inhibitors have shown that the presence of a chlorine atom can significantly enhance inhibitory activity against both AChE and BuChE. For one series of compounds, the introduction of a chlorine atom at the meta position increased activity against AChE from an IC₅₀ of 53.7 μM to 44.0 μM, and more dramatically against BuChE, from 24.5 μM to 7.66 μM. mdpi.com Benzohydrazide derivatives containing a trifluoromethyl group have also been reported as dual inhibitors of both AChE and BChE. nih.gov

Cholinesterase Inhibition by Structurally Related Compounds
Compound TypeEnzymeActivity MetricResultReference
2-Chlorophenyl Pyrazole Aldehyde (H9)AChE% Inhibition79.50% mdpi.comnih.gov
m-Chloro DerivativeAChEIC₅₀ (µM)44.0 mdpi.com
m-Chloro DerivativeBuChEIC₅₀ (µM)7.66 mdpi.com

Prolyl oligopeptidase (POP) is a serine protease that plays a role in neuropeptide metabolism and has been implicated in neurological and psychiatric disorders. A review of the scientific literature did not yield specific studies on the inhibition of prolyl oligopeptidase by derivatives of this compound. Research on POP inhibitors has primarily focused on other chemical scaffolds, such as benzimidazole (B57391) derivatives and peptide-based compounds. nih.gov

Biological Target Identification and Validation Research

Identifying the specific molecular targets of bioactive compounds is a critical step in understanding their mechanism of action. For derivatives of this compound, target identification research is often guided by the observed biological effects.

In the context of antimicrobial activity, mechanistic studies have provided insights into potential targets. For antibacterial N-(trifluoromethyl)phenyl substituted pyrazoles, macromolecular synthesis assays pointed towards multiple or global targets within the bacterial cell, rather than a single specific enzyme. nih.gov For antifungal fluorinated pyrazole aldehydes, computational docking studies have identified proteinase K as a likely molecular target. mdpi.comnih.gov

In the area of enzyme inhibition, the biological target is more clearly defined. For derivatives showing promise as cholinesterase inhibitors, the targets are acetylcholinesterase and butyrylcholinesterase. mdpi.comnih.govmdpi.com Molecular docking has been a key tool in validating these interactions, revealing how these compounds may fit into the catalytic or peripheral anionic sites of the enzymes. mdpi.comnih.gov This validation helps confirm that the observed inhibition is a direct result of the molecule interacting with the enzyme.

Structure-Biological Activity Relationship (SBAR) Analysis

Detailed analysis in this section would require specific biological activity data (e.g., IC₅₀ or MIC values) for a series of derivatives, which is not available.

Computational Approaches in Bioactivity Prediction

This subsection cannot be completed without specific studies that have docked these derivatives into a biological target and reported binding energies and interactions.

Generating data tables for properties like LogP, TPSA, and violations of Lipinski's Rule of Five requires specific derivative structures that have been analyzed in published research, which could not be located.

In Vitro and In Silico Bioactivity Screening Methodologies

While general methodologies for screening are well-known, a description of their specific application to this compound derivatives is absent from the available literature.

Environmental Fate and Mechanistic Toxicology of Trifluoromethylated Benzaldehydes

Biodegradation Pathways and Metabolite Identification

A thorough review of scientific literature and databases reveals a lack of specific studies on the biodegradation pathways of 2-Chloro-4-(trifluoromethyl)benzaldehyde. Consequently, there is no available information identifying the metabolites that may be formed during its breakdown in the environment. Research into how microorganisms might degrade this specific compound and the resulting chemical transformations has not been published.

Environmental Transformation and Degradation Mechanisms

Detailed investigations into the environmental transformation and degradation mechanisms of this compound are not available in the current body of scientific literature. The specific processes, such as hydrolysis, photolysis, or oxidation, that might contribute to its breakdown in soil, water, or air, have not been specifically studied for this compound.

Bioconcentration and Bioaccumulation Research

There is a notable absence of research focused on the bioconcentration and bioaccumulation potential of this compound. Studies to determine its potential to accumulate in living organisms, such as fish or other aquatic life, and to be concentrated through the food chain have not been documented.

Mechanistic Studies of Toxicological Endpoints

Investigations into Skin Sensitization Mechanisms

No specific mechanistic studies concerning the potential for this compound to cause skin sensitization have been found in the public domain. Research that would elucidate the molecular or cellular pathways leading to an allergic skin response upon exposure to this compound is not available.

Genotoxicity Mechanistic Investigations

A comprehensive search of toxicological literature indicates that there are no specific mechanistic investigations into the genotoxicity of this compound. Studies designed to understand how this compound might interact with genetic material (DNA) and the potential mechanisms of such interactions have not been published.

Research into Respiratory Irritation Mechanisms

There is a lack of available research into the specific mechanisms of respiratory irritation that may be caused by this compound. While some related compounds may be known respiratory irritants, the specific molecular and physiological pathways by which this particular benzaldehyde (B42025) derivative might affect the respiratory system have not been a subject of published scientific inquiry.

Studies on Systemic Effects in Relation to Exposure Levels

Direct toxicological data on this compound is not extensively available in public literature. However, the systemic effects can be inferred by examining structurally similar compounds, such as 1-chloro-4-(trifluoromethyl)benzene, also known as p-chlorobenzotrifluoride (PCBTF). Studies on PCBTF provide valuable insights into the potential systemic toxicities associated with this class of chemicals.

Repeated-dose toxicity studies in animal models have identified the liver and kidneys as potential target organs for trifluoromethylated benzene (B151609) derivatives. industrialchemicals.gov.au In a 13-week inhalation study on rats, exposure to 1-chloro-4-(trifluoromethyl)benzene resulted in effects on the kidney and Harderian gland at concentrations of 250 ppm and higher. industrialchemicals.gov.au At elevated exposure levels, other effects noted included changes in blood parameters and an increase in mammary gland hyperplasia in females. industrialchemicals.gov.au The No-Observed-Adverse-Effect Level (NOAEL) in this inhalation study was determined to be 125 ppm, based on the effects observed at the next highest dose. industrialchemicals.gov.au

Oral administration studies in rats have also pointed to systemic effects. Sub-lethal signs following high-dose oral exposure included ataxia, tremors, and loss of righting reflex. industrialchemicals.gov.aunih.gov Long-term oral exposure studies showed increased liver weights and nephropathy in male rats at certain doses. haz-map.com

It is important to note that while these findings for a related compound are informative, the specific toxicological profile of this compound may differ due to the presence and position of the aldehyde functional group.

Table 1: Summary of Systemic Effects of 1-Chloro-4-(trifluoromethyl)benzene in Animal Studies

Species Exposure Route Duration Concentration/Dose Systemic Effects Observed NOAEL Reference
Rat (Sprague Dawley) Inhalation 14 Weeks ≥250 ppm Kidney and Harderian gland degeneration. 125 ppm industrialchemicals.gov.au
Rat (Sprague Dawley) Inhalation 14 Weeks ≥500 ppm Increased body weight (females), increased neutrophil counts (males). - industrialchemicals.gov.au
Rat (Sprague Dawley) Oral Gavage 28 Days 1000 mg/kg/day Salivation, increased liver weights. 100 mg/kg/day nih.gov
Rat Oral 90 Days High Doses Decreased erythrocytes, hemoglobin; increased liver weights. - haz-map.com
Mouse Oral - 400 mg/kg Liver hypertrophy. - haz-map.com

Predictive Models for Environmental and Toxicological Impact

In the absence of comprehensive experimental data for many chemical compounds, predictive models play a crucial role in assessing environmental and toxicological impacts. These in silico models, particularly Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Toxicity Relationship (QSTR) models, are used to forecast the properties and potential hazards of chemicals like this compound based on their molecular structure. nih.govnih.gov

Toxicological Impact Prediction: QSTR models for trifluoromethylated compounds and aromatic aldehydes have been developed to predict toxicological endpoints such as acute oral toxicity. nih.govresearchgate.net These models use molecular descriptors, which are numerical representations of a molecule's chemical and physical properties. For trifluoromethyl compounds, key descriptors influencing acute oral toxicity in rats have been identified as atom-type electro-topological state indices, molecular connectivity, ionization potential, and lipophilicity (often represented as log Ko/w or logP). nih.gov Similarly, QSAR models for the toxicity of aromatic aldehydes to aquatic organisms like Tetrahymena pyriformis have shown that hydrophobicity (log Ko/w) and other quantum topological molecular similarity (QTMS) descriptors are significant predictors of toxicity. nih.govmanchester.ac.ukresearchgate.net

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction models are another computational tool used to evaluate the pharmacokinetic properties of a compound. nih.govnih.govbiointerfaceresearch.com These models can predict factors like oral bioavailability and potential toxicities, providing insights into how a substance like this compound might behave in a biological system before any experimental testing is conducted. nih.govbiointerfaceresearch.com

The application of these predictive models allows for a preliminary risk assessment of this compound, guiding further experimental studies and helping to prioritize chemicals of potential concern. nih.gov

Q & A

Basic Research Questions

Q. What are the critical safety considerations when handling 2-Chloro-4-(trifluoromethyl)benzaldehyde?

  • Methodological Answer : Always use PPE (gloves, goggles, lab coat) and work in a fume hood. The compound has GHS hazard codes H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) . For spills, avoid direct contact; wash skin with soap/water for ≥15 minutes and flush eyes with water for 10–15 minutes. Store in airtight containers under inert gas (e.g., argon) to prevent degradation .

Q. What synthetic routes are commonly employed to prepare this compound?

  • Methodological Answer : Two primary methods are:

  • Direct Functionalization : Chlorination and trifluoromethylation of benzaldehyde derivatives using catalysts like CuCl₂ or Pd-based systems.
  • Wittig Reaction : Reacting 4-(trifluoromethyl)benzyltriphenylphosphonium chloride with chloro-substituted carbonyl precursors .
    Optimize reaction conditions (temperature: 60–80°C, solvent: DMF or THF) to achieve yields >70%.

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm aldehyde proton (~10 ppm) and aromatic/CF₃ signals.
  • FT-IR : Identify aldehyde C=O stretch (~1700 cm⁻¹) and C-Cl/C-F vibrations (750–600 cm⁻¹).
  • Mass Spectrometry : ESI-MS or GC-MS for molecular ion confirmation (expected m/z: 224.56) .

Advanced Research Questions

Q. How can regioselectivity challenges in trifluoromethylation or chlorination be addressed during synthesis?

  • Methodological Answer : Use directing groups (e.g., nitro or methoxy) to orient electrophilic substitution. For example, a nitro group at the ortho position directs trifluoromethylation to the para position. Computational modeling (DFT) predicts electron density distribution to optimize substituent placement .

Q. How should researchers resolve contradictions in reported reaction yields or byproduct profiles?

  • Methodological Answer : Conduct controlled reproducibility studies varying parameters (solvent polarity, catalyst loading). For example, if a reported Suzuki coupling yields 85% but your trials show ≤60%, use HPLC to identify unreacted intermediates or side products. Cross-reference with literature using databases like NIST or PubChem to validate conditions .

Q. What computational strategies are effective for modeling the electronic properties of this compound?

  • Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-31G* basis set) to analyze:

  • Frontier molecular orbitals (HOMO/LUMO) for reactivity predictions.
  • Electrostatic potential maps to identify nucleophilic/electrophilic sites.
    Compare results with XRD crystallographic data (if available) to validate bond angles/CF₃ group geometry .

Q. What advanced analytical methods are recommended for identifying trace byproducts in reactions involving this compound?

  • Methodological Answer :

  • GC-MS/MS : Detect low-abundance halogenated byproducts (e.g., dechlorinated analogs).
  • X-ray Photoelectron Spectroscopy (XPS) : Analyze surface composition in heterogeneous catalysis.
  • NMR Relaxometry : Quantify byproduct concentrations in reaction mixtures without separation .

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